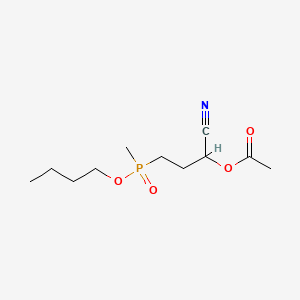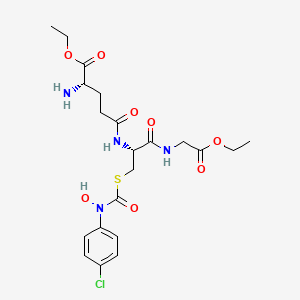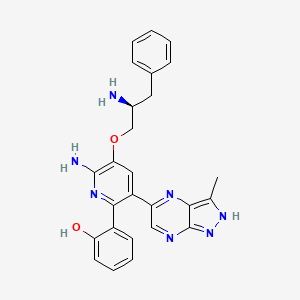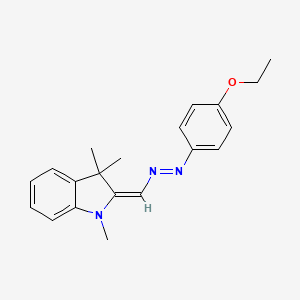
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is an organic compound that belongs to the class of azomethine dyes. These dyes are known for their vibrant colors and are often used in various applications, including textiles, inks, and biological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline typically involves the condensation of 4-ethoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Mécanisme D'action
The mechanism by which 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline exerts its effects involves the interaction of its azomethine group with various molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, its ability to absorb light makes it useful in applications that require photoactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Chlorophenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Bromophenylazomethylene)-1,3,3-trimethylindoline
Uniqueness
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
Propriétés
Numéro CAS |
57303-68-1 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H23N3O/c1-5-24-16-12-10-15(11-13-16)22-21-14-19-20(2,3)17-8-6-7-9-18(17)23(19)4/h6-14H,5H2,1-4H3/b19-14+,22-21? |
Clé InChI |
LOAGDQRAMKGXBH-QTQSSRPMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


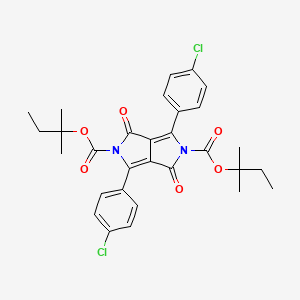



![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)


